molecular formula C13H15NO3 B12125656 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)-

2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)-

Cat. No.: B12125656
M. Wt: 233.26 g/mol
InChI Key: NYVAYJMGDWOMQI-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- is an organic compound with the molecular formula C13H15NO3 It is a derivative of 2-butenoic acid, featuring an acetylamino group and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- typically involves the esterification of 2-butenoic acid with benzyl alcohol in the presence of an acid catalyst. The acetylamino group is introduced through an acetylation reaction using acetic anhydride and a base such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The phenylmethyl ester group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, methyl ester
  • 2-Butenoic acid, 3-methyl-, methyl ester
  • 2-Butenoic acid, 3-methyl-, pentyl ester

Comparison

Compared to these similar compounds, 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- is unique due to the presence of both an acetylamino group and a phenylmethyl ester group.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

benzyl (Z)-3-acetamidobut-2-enoate

InChI

InChI=1S/C13H15NO3/c1-10(14-11(2)15)8-13(16)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15)/b10-8-

InChI Key

NYVAYJMGDWOMQI-NTMALXAHSA-N

Isomeric SMILES

C/C(=C/C(=O)OCC1=CC=CC=C1)/NC(=O)C

Canonical SMILES

CC(=CC(=O)OCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.